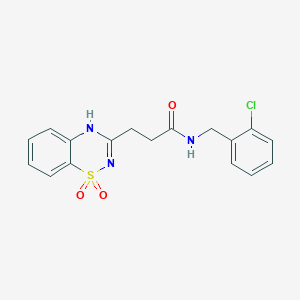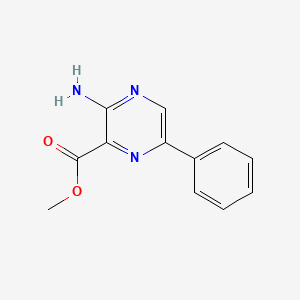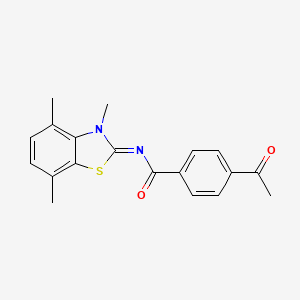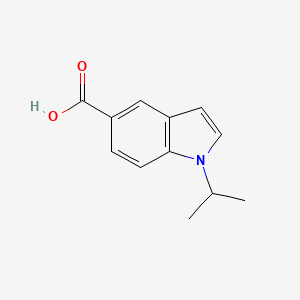![molecular formula C21H16N2S B2979826 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole CAS No. 102241-69-0](/img/structure/B2979826.png)
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole is a complex organic compound featuring two indole rings and a thiophene ring
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the biosynthesis of certain mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (COX) enzymes .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can induce a variety of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Indole derivatives, such as 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole, possess various biological activities. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve transporters or binding proteins . This can also include any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole typically involves the following steps:
Indole Derivative Formation: The starting materials include indole and thiophene derivatives. These are often prepared through Fischer indole synthesis or other methods.
Coupling Reaction: The indole and thiophene derivatives are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions (e.g., high temperature and pressure).
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can reduce double or triple bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials, dyes, and other industrial applications.
Comparaison Avec Des Composés Similaires
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 3-[1H-indol-3-yl(phenyl)methyl]-1H-indole and 3-[1H-indol-3-yl(pyridin-2-yl)methyl]-1H-indole.
Uniqueness: The presence of the thiophene ring in this compound provides distinct chemical and biological properties compared to other indole derivatives.
Propriétés
IUPAC Name |
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-3-8-18-14(6-1)16(12-22-18)21(20-10-5-11-24-20)17-13-23-19-9-4-2-7-15(17)19/h1-13,21-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFWNXAUVOFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2979749.png)
![4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2979750.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)


![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2979759.png)
![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)

